Oxane-4-sulfonyl fluoride

Description

BenchChem offers high-quality Oxane-4-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxane-4-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

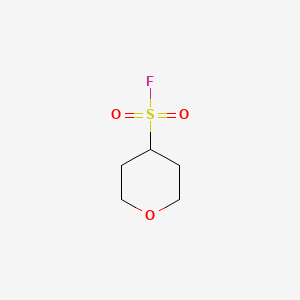

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECGOQFZUPHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-27-4 | |

| Record name | oxane-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SuFEx-Enabled Molecular Architecture: The Synthesis and Characterization of Oxane-4-Sulfonyl Fluoride

Executive Summary & Compound Profile

Oxane-4-sulfonyl fluoride (systematically tetrahydro-2H-pyran-4-sulfonyl fluoride ) represents a critical "SuFExable" hub in modern medicinal chemistry. Belonging to the class of aliphatic sulfonyl fluorides, it serves as a robust electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their chloride counterparts, sulfonyl fluorides possess a unique "stability-reactivity" sweet spot: they are resistant to reduction and hydrolysis under physiological conditions but react specifically with nucleophiles (e.g., tyrosine, serine, lysine) when activated by the local protein environment or specific catalysts.

This guide details the synthesis, characterization, and handling of this motif, prioritizing the potassium bifluoride (KHF₂) displacement protocol—the industry standard for scalability and safety.

Compound Snapshot

| Property | Detail |

| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride |

| Common Name | Oxane-4-sulfonyl fluoride; THP-4-SO₂F |

| CAS Number | 1334148-27-4 |

| Molecular Formula | C₅H₉FO₃S |

| Molecular Weight | 168.19 g/mol |

| Core Application | Covalent fragment screening, SuFEx linker chemistry |

Retrosynthetic Analysis & Strategy

To synthesize oxane-4-sulfonyl fluoride with high fidelity, we must avoid oxidative conditions that might degrade the ether ring. The most reliable route proceeds through the sulfonyl chloride , which is generated from the corresponding thiol or thioacetate.

Strategic Pathway (Graphviz Visualization)

Experimental Protocol: Synthesis from Sulfonyl Chloride

While direct oxidative fluorination of thiols is possible, the Halide Exchange Method (Chloride

Reagents & Materials

-

Substrate: Tetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv).

-

Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0–3.0 equiv).

-

Solvent System: Acetonitrile (MeCN) / Water (1:1 v/v).[1]

-

Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).

Step-by-Step Methodology

-

Preparation of Reaction Matrix: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-2H-pyran-4-sulfonyl chloride (10 mmol) in Acetonitrile (20 mL).

-

Why MeCN? It solubilizes the organic sulfonyl chloride while remaining miscible with the aqueous phase we are about to introduce.

-

-

Activation and Addition: Prepare a solution of KHF₂ (20-30 mmol) in Water (20 mL). Add this aqueous solution dropwise to the stirring organic phase at room temperature.

-

Causality: The biphasic mixture allows the inorganic fluoride to interact with the organic chloride at the interface. The bifluoride ion (HF₂⁻) acts as a potent nucleophile, displacing the chloride.

-

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 2–4 hours.

-

TLC/GC-MS Check: Monitor the disappearance of the chloride. The fluoride product is often slightly more polar or has a distinct retention time.

-

-

Workup & Isolation:

-

Dilute the reaction mixture with EtOAc (50 mL) and Water (20 mL).

-

Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

-

Wash the combined organics with Brine (sat. NaCl) to remove excess fluoride salts.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue is typically pure enough (>95%) for most applications.[1] If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Characterization & Data Analysis

Verification of the sulfonyl fluoride moiety is distinct due to the presence of the fluorine atom. ¹⁹F NMR is the definitive tool for confirmation.

Spectroscopic Profile

| Technique | Expected Signal / Observation | Interpretation |

| ¹⁹F NMR | δ +55 to +65 ppm (triplet or broad singlet) | The chemical shift is characteristic of aliphatic sulfonyl fluorides (relative to CFCl₃ at 0 ppm). The signal may split into a triplet ( |

| ¹H NMR | δ 3.5–4.0 ppm (multiplet, 1H) | The methine proton at the 4-position (adjacent to SO₂F) shifts downfield due to the electron-withdrawing sulfonyl group. |

| ¹³C NMR | δ ~60–65 ppm (doublet) | The carbon attached to the sulfonyl group will show C-F coupling ( |

| GC-MS / LC-MS | [M]+ 168 or [M+H] | Sulfonyl fluorides are stable enough for GC-MS. Look for the molecular ion. Loss of SO₂F fragment is common.[1] |

| IR Spectroscopy | ~1400 cm⁻¹ and ~1200 cm⁻¹ | Strong asymmetric and symmetric S=O stretching vibrations.[1] |

Self-Validating the ¹⁹F Signal

To ensure the signal observed is indeed the sulfonyl fluoride and not inorganic fluoride or impurities:

-

Chemical Shift Check: Inorganic fluoride (F⁻) typically appears at -120 to -150 ppm. If your signal is at +60 ppm, it is the S-F bond.

-

Coupling: A triplet splitting pattern confirms the fluorine is attached to a carbon-bearing group (via the sulfur linker), verifying the structure.

Mechanism of Action: The SuFEx Hub

Understanding why this molecule is synthesized requires visualizing its reactivity profile.[1] The sulfonyl fluoride is a "sleeping beauty"—inert to general cellular nucleophiles but reactive when "woken up" by specific protein environments or stabilization.

SuFEx Reactivity Workflow (Graphviz)

[1][5][6][7]

Safety & Handling

-

HF Generation: While sulfonyl fluorides are stable, hydrolysis under highly acidic conditions can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.

-

KHF₂ Handling: Potassium bifluoride is corrosive and toxic.[1] Avoid contact with glass if high temperatures are used (though room temp is standard here); plastic (polypropylene) labware is recommended for the aqueous fluoride solution preparation.

-

Storage: Store Oxane-4-sulfonyl fluoride in a tightly sealed container at 4°C. It is generally stable for months if kept dry.

References

-

Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Dong, J., et al. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx): A Unique Reactivity for Drug Discovery."[3] Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Tetrahydro-2H-pyran-4-sulfonyl Fluoride (CAS 1334148-27-4)

The following technical guide provides an in-depth analysis of Tetrahydro-2H-pyran-4-sulfonyl Fluoride (CAS 1334148-27-4) , a specialized chemical reagent critical to modern covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

Tetrahydro-2H-pyran-4-sulfonyl Fluoride (CAS 1334148-27-4) is an aliphatic sulfonyl fluoride reagent used primarily as a covalent warhead in the synthesis of pharmacological probes and fragment-based drug discovery (FBDD).

Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, this sulfonyl fluoride derivative exhibits "sleeping beauty" reactivity : it remains stable in aqueous biological buffers but reacts selectively with specific nucleophilic amino acid residues (Tyrosine, Serine, Lysine, Histidine) within protein binding pockets. This unique property makes it an essential tool for SuFEx (Sulfur-Fluoride Exchange) chemistry, a next-generation click chemistry widely adopted for developing covalent inhibitors and activity-based protein profiling (ABPP) probes.

Chemical Identity & Physicochemical Properties

| Property | Data |

| CAS Number | 1334148-27-4 |

| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride |

| Synonyms | Oxane-4-sulfonyl fluoride; 4-Fluorosulfonyltetrahydropyran |

| Molecular Formula | C₅H₉FO₃S |

| Molecular Weight | 168.19 g/mol |

| Physical State | Solid (Low melting point) or Oil (depending on purity/temp) |

| Solubility | Soluble in DMSO, DMF, DCM, Acetonitrile |

| Stability | Stable in water at neutral pH; Hydrolytically stable compared to sulfonyl chlorides |

| Reactive Motif | Sulfonyl Fluoride (-SO₂F) |

Mechanism of Action: The SuFEx Reaction

The core utility of CAS 1334148-27-4 lies in the Sulfur-Fluoride Exchange (SuFEx) reaction. This mechanism allows the tetrahydropyran moiety to be covalently attached to a target protein or organic molecule.

Chemical Mechanism

The sulfonyl fluoride group acts as an electrophile. However, the S-F bond is strong (approx. 130 kcal/mol) and resistant to reduction and hydrolysis. Activation requires a specific environment:

-

Protein Environment: The local pH and hydrogen bonding within a protein pocket can activate a specific residue (e.g., Tyrosine phenol) to attack the sulfur center.

-

Chemical Synthesis: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP are used to deprotonate the nucleophile and facilitate fluoride displacement.

Pathway Visualization

The following diagram illustrates the SuFEx-mediated covalent modification of a Tyrosine residue by CAS 1334148-27-4.

Caption: Mechanistic pathway of SuFEx reaction where the sulfonyl fluoride warhead selectively modifies a tyrosine residue, releasing a fluoride ion.

Applications in Drug Discovery[2]

Covalent Fragment Screening

CAS 1334148-27-4 serves as a "fragment" in electrophilic fragment screening libraries.

-

Rationale: The tetrahydropyran ring is a common pharmacophore found in many FDA-approved drugs (improving solubility and metabolic stability).

-

Workflow:

-

Library Construction: The reagent is incubated with a protein target.

-

Selection: If the tetrahydropyran moiety fits into a pocket near a reactive residue, the -SO₂F group will react, forming a permanent bond.

-

Detection: Mass Spectrometry (Intact MS) detects the mass shift (+148 Da, corresponding to the loss of HF).

-

Late-Stage Functionalization

In medicinal chemistry, this reagent allows for the rapid introduction of the tetrahydropyran-sulfonyl motif onto amines or phenols to generate sulfonamides or sulfonate esters, optimizing potency and pharmacokinetic properties (LogD, metabolic stability).

Experimental Protocols

Protocol A: General Synthesis of Sulfonamides via SuFEx

Use this protocol to couple CAS 1334148-27-4 with a primary or secondary amine building block.

Materials:

-

Amine substrate (1.0 equiv)

-

Tetrahydro-2H-pyran-4-sulfonyl fluoride (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous MeCN (5 mL).

-

Reagent Addition: Add Tetrahydro-2H-pyran-4-sulfonyl fluoride (1.2 mmol, 202 mg).

-

Activation: Add DBU (2.0 mmol, 300 µL) dropwise at room temperature (25°C). Note: The reaction is generally exothermic; cooling to 0°C may be required for highly reactive amines.

-

Monitoring: Stir the mixture at room temperature. Monitor reaction progress via LC-MS (Look for mass peak: M_amine + 148). Reaction times typically range from 1 to 12 hours.

-

Work-up:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove excess DBU and unreacted amine.

-

Wash with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude sulfonamide residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

If the fluoride is unavailable, it is often synthesized from the corresponding sulfonyl chloride.

Reaction: R-SO₂Cl + KHF₂ → R-SO₂F + KCl + HCl

-

Dissolve Tetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv) in a mixture of Acetonitrile/Water (1:1 v/v).

-

Add Potassium Bifluoride (KHF₂) (2.0 - 4.0 equiv). Caution: KHF₂ is corrosive and generates HF in situ.

-

Stir vigorously at room temperature for 2-4 hours.

-

Extract with Ethyl Acetate, wash with water and brine.

-

Concentrate to yield the sulfonyl fluoride. (Purification is often unnecessary due to high conversion).

Safety & Handling

-

Hazard Identification: Sulfonyl fluorides are stable but should be treated as potential alkylating agents. They can covalently modify proteins.

-

HF Generation: While the C-S-F bond is stable, combustion or extreme acidic hydrolysis can release Hydrogen Fluoride (HF).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, although the compound is relatively water-tolerant.

Workflow Visualization: Covalent Fragment Screening

Caption: Operational workflow for using sulfonyl fluoride probes in covalent fragment screening campaigns.

References

-

Sharpless, K. B., et al. "SuFEx activation with Ca(NTf2)2 for linkage of sulfonyl fluorides with amines." Angewandte Chemie International Edition, 2014.

-

Jones, L. H. "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." Journal of Medicinal Chemistry, 2018.

-

Narayanam, M. K., et al. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Science, 2018.

-

BenchChem. "Tetrahydro-2H-pyran-4-sulfonyl Fluoride Product Data." BenchChem Database.

Mechanistic Principles and Application of Sulfonyl Fluoride Probes in Chemical Proteomics

[1]

Executive Summary

Sulfonyl fluorides (SFs) have emerged as a "privileged" warhead class in chemical biology, distinguished by their unique reactivity profile governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3][4] Unlike traditional electrophiles (e.g., acrylamides, sulfonyl chlorides) that rely on inherent high reactivity, SFs possess a "Goldilocks" stability: they are inert to hydrolysis and nonspecific reaction in aqueous buffer but become hyper-reactive within specific protein microenvironments. This guide dissects the SuFEx mechanism, details the structural requirements for residue-specific labeling (Tyr, Lys, His, Ser), and provides a validated Activity-Based Protein Profiling (ABPP) workflow for profiling the ligandable proteome.

The Chemical Basis: Sulfur(VI) Fluoride Exchange (SuFEx)

The utility of SF probes rests on the stability of the S(VI)-F bond.[5] The high oxidation state of the sulfur center creates a distinct geometry and electrostatic environment compared to carboxylic acid derivatives or S(IV) species.

Stability vs. Reactivity[3]

-

Thermodynamic Stability: The S-F bond is strong (approx. 70-80 kcal/mol), rendering SF probes resistant to reduction and thermolysis.

-

Kinetic Inertness: In bulk aqueous solvent, the fluoride atom is a poor leaving group due to its high basicity and strong bond to sulfur. SFs do not undergo nonspecific hydrolysis at physiological pH, allowing for extended incubation times (4–24 hours) in complex biological lysates.

-

Context-Dependent Activation: The S-F bond is activated exclusively within protein pockets where specific non-covalent interactions (e.g., H-bonding to the fluoride, electrostatic stabilization of the transition state) lower the activation energy barrier.

Comparison of Covalent Warheads

The following table contrasts SFs with other common electrophiles used in drug discovery.

| Warhead Type | Primary Target | Aqueous Stability | Reactivity Driver | Reversibility |

| Sulfonyl Fluoride | Tyr, Lys, His, Ser | High (>24h) | Protein Microenvironment (SuFEx) | Irreversible |

| Acrylamide | Cys | Moderate | Nucleophilicity (Soft-Soft) | Irreversible |

| Sulfonyl Chloride | Lys, Ser | Very Low (<10 min) | High Intrinsic Electrophilicity | Irreversible |

| Boronic Acid | Ser, Thr | High | Lewis Acidity | Reversible |

Mechanism of Bioconjugation

The reaction of a sulfonyl fluoride with a protein nucleophile proceeds via a substitution mechanism at the sulfur center. This is not a simple SN2 reaction; it often involves a hypervalent transition state or intermediate, heavily influenced by the protein environment.

The "Assisted" Mechanism

For a nucleophile (Nu) such as a Tyrosine phenol or Lysine amine to react with the SF probe, two critical events must occur simultaneously within the binding pocket:

-

Nucleophile Activation: A neighboring basic residue (e.g., Arg, His) acts as a general base to deprotonate the nucleophile.

-

Leaving Group Assistance: The departing fluoride ion is stabilized by hydrogen bond donors (e.g., backbone amides, Ser-OH) or Lewis acidic centers. This "pull" effect is critical for breaking the strong S-F bond.

Residue Specificity and Adduct Stability

-

Tyrosine (Tyr): Forms a sulfonate ester. This is the most distinct application of SFs, as few other warheads target Tyr efficiently. The resulting O-S bond is highly stable.

-

Lysine (Lys): Forms a sulfonamide. Highly stable. Often favored in solvent-exposed active sites (e.g., kinase ATP pockets).

-

Histidine (His): Forms a sulfonyl-imidazole. Can be stable, but in some contexts, it may hydrolyze slowly.[1]

-

Cysteine (Cys): While SFs can react with Cys, the resulting thiosulfonate is often unstable and susceptible to reduction or hydrolysis, making SFs poor probes for permanent Cys tagging compared to acrylamides.[3][6][7]

Visualization: SuFEx Activation Logic

The following diagram illustrates the environmental requirements for SF activation.

Caption: Context-dependent activation of Sulfonyl Fluorides. Reactivity requires simultaneous nucleophile deprotonation and fluoride stabilization by the protein microenvironment.

Experimental Protocol: SuFEx-Enabled ABPP

This protocol describes the use of a clickable sulfonyl fluoride probe (e.g., an alkyne-tagged SF) to profile targets in a complex proteome.

Materials

-

Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free). Note: Avoid DTT or TCEP during initial labeling as they can reduce other disulfides, though SF itself is resistant.

-

Probe: Alkyne-SF probe (100X stock in DMSO).

-

Click Reagents: Azide-PEG3-Biotin (or Desthiobiotin), TCEP (fresh), TBTA ligand, CuSO4.

-

Enrichment: Streptavidin-agarose beads.

Step-by-Step Workflow

Step 1: Proteome Preparation

-

Lyse cells/tissue in Lysis Buffer by sonication.

-

Clarify lysate by centrifugation (16,000 x g, 15 min, 4°C).

-

Adjust protein concentration to 1–2 mg/mL.

-

Critical: Ensure pH is maintained at 7.4–8.0. Lower pH (<6) significantly reduces Lys/Tyr reactivity.

-

Step 2: Probe Incubation

-

Add Alkyne-SF probe to the lysate (Final conc: 1–50 µM).

-

Control: Add DMSO vehicle to a separate sample.

-

Incubate at 25°C or 37°C for 4 to 16 hours .

-

Mechanism Check: Unlike reactive acrylamides (1 hr incubation), SFs require longer times to sample the conformational space and find the correct "catalytic" pocket.

-

Step 3: Copper-Catalyzed Click Chemistry (CuAAC)

-

Add reagents in order:

-

Azide-Biotin (100 µM)

-

TBTA (100 µM)

-

CuSO4 (1 mM)

-

TCEP (1 mM)

-

-

Vortex and incubate for 1 hour at RT.

-

Precipitate proteins with cold methanol/chloroform to remove excess probe.

Step 4: Enrichment and Digestion

-

Resuspend protein pellet in 1% SDS/PBS.

-

Incubate with Streptavidin beads (2 hours, RT).

-

Wash beads rigorously (1% SDS, then 4M Urea, then PBS).

-

Perform On-Bead Digestion using Trypsin (overnight, 37°C).

Step 5: LC-MS/MS Analysis

-

Analyze peptides via Liquid Chromatography-Tandem Mass Spectrometry.

-

Data Analysis: Search for variable modification: Sulfonyl (+ mass of probe scaffold).

-

Validation: Filter for targets present in Probe samples but absent in DMSO controls (Ratio > 5).

-

Visualization: ABPP Workflow

Caption: Sulfonyl Fluoride ABPP Workflow. Extended incubation times maximize context-specific labeling before click-chemistry enrichment.

Strategic Probe Design

When designing SF probes, the scaffold attached to the sulfonyl fluoride group dictates selectivity.

Ligand-Directed Probes

Attaching an SF group to a known reversible inhibitor converts it into a targeted covalent inhibitor (TCI).

-

Design Rule: Place the SF group at a position where it can reach a nucleophile (Tyr/Lys/Ser) on the rim of the binding pocket.

-

Example: FSBA (5'-Fluorosulfonylbenzoyl-5'-adenosine) mimics ATP and labels conserved Lys/Tyr residues in kinases and ATPases.

Fragment-Based Probes

Small, low-molecular-weight SF fragments (e.g., benzene sulfonyl fluoride derivatives) are used to screen for "ligandable" pockets across the whole proteome.

-

Diversity: Varying the substituents on the benzene ring (e.g., -NO2, -OMe) tunes the electronics of the sulfur center, subtly altering reactivity and selectivity.

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[7] Link

-

Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797-810. (Context on chemical biology probes). Link

-

Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Covalent Anticancer Agent. Journal of the American Chemical Society, 140(1), 200-210. Link

-

Chen, W., et al. (2016). A library of sulfonyl fluoride probes for chemoproteomic profiling of tyrosine, lysine, and histidine reactivity. Journal of the American Chemical Society, 138, 7353-7362. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of Oxane Scaffolds in Chemical Probe Discovery

Executive Summary This technical guide addresses the "lipophilicity trap" in chemical probe development. Traditional carbocyclic probes often suffer from poor aqueous solubility and high non-specific binding due to excessive hydrophobicity. The strategic incorporation of saturated oxygen heterocycles—specifically oxetanes and tetrahydropyrans (THPs) , collectively referred to here as oxanes—offers a solution. By replacing gem-dimethyl or cyclohexane motifs with their oxane bioisosteres, researchers can lower LogP, enhance metabolic stability, and improve target engagement without altering the steric footprint of the molecule.

Part 1: The "Oxane Effect" in Probe Design

The Physicochemical Rationale

In chemical biology, a probe must bind its target with high affinity while remaining "invisible" to the rest of the proteome. High lipophilicity (LogP > 4) is the primary driver of off-target promiscuity. Oxanes introduce a permanent dipole and reduce lipophilicity while maintaining sp³ character (Fsp³).

| Feature | Carbocycle (Reference) | Oxetane Bioisostere | THP Bioisostere | Impact on Probe Performance |

| Steric Bulk | gem-dimethyl | Oxetane | N/A | Minimal steric clash; maintains binding pocket fit. |

| Lipophilicity | High (LogP reference) | Reduces non-specific membrane partitioning. | ||

| Solubility | Low | Increases >4000-fold | Moderate Increase | Enables higher concentration assays without precipitation. |

| Metabolic Stability | Susceptible to CYP450 | Blocks metabolic soft spots | Blocks metabolic soft spots | Prolongs probe half-life in live-cell assays. |

| H-Bonding | None | H-Bond Acceptor (Only) | H-Bond Acceptor (Only) | Creates new vectoral interactions with protein backbone amides. |

Structural Justification

-

Oxetanes: The "pucker" of the oxetane ring (approx. 1.07 Å C-O bond length) mimics the spatial arrangement of a gem-dimethyl group but exposes the oxygen lone pairs for hydrogen bonding. This is critical for "scaffold hopping" where you wish to retain potency while fixing ADME properties.

-

Tetrahydropyrans (THP): THP acts as a lower-lipophilicity surrogate for cyclohexane. Unlike piperidines, THPs are not basic at physiological pH, preventing lysosomal trapping—a common artifact in intracellular probe imaging.

Part 2: Synthetic Architectures & Methodologies

The construction of oxane-based probes requires robust methodologies that allow for "late-stage functionalization"—the ability to attach a reporter tag (biotin, fluorophore) or a reactive warhead (electrophile) without rebuilding the scaffold.

The Prins Cyclization (THP Synthesis)

The Prins reaction is the gold standard for generating highly substituted THP cores. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1]

Mechanism & Causality:

-

Activation: The aldehyde is activated by a Lewis acid (e.g., InCl₃, TMSOTf).

-

Attack: The homoallylic alcohol attacks the aldehyde, forming a hemiacetal.

-

Cyclization: An oxocarbenium ion intermediate forms.[2][3] The alkene acts as an internal nucleophile, closing the ring.

-

Trapping: A nucleophile (often a halide or water) traps the carbocation, setting the stereochemistry.

Visualizing the Synthetic Logic

Figure 1: The Prins Cyclization pathway for constructing THP scaffolds.[2] Note the critical Oxocarbenium Ion intermediate which dictates the stereochemical outcome.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis and validation of a THP-based Photoaffinity Probe. Target: Hypothetical cytosolic kinase.

Phase 1: Scaffold Synthesis (Prins Protocol)

Standard Operating Procedure based on Yadav et al.

-

Reagents: Homoallylic alcohol (1.0 eq), Aldehyde (1.2 eq), InCl₃ (10 mol%), Dichloromethane (DCM).

-

Execution:

-

Dissolve aldehyde and homoallylic alcohol in anhydrous DCM under Argon.

-

Add InCl₃ slowly at 0°C.

-

Stir at 25°C for 3–5 hours. Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2).

-

Quench: Add saturated NaHCO₃ solution.

-

-

Workup: Extract with DCM (3x), dry over Na₂SO₄, concentrate.

-

Purification: Silica gel column chromatography.

Phase 2: Probe Functionalization (The "Click" Handle)

To turn the THP scaffold into a probe, we install an alkyne handle for downstream Activity-Based Protein Profiling (ABPP).

-

Reaction: Etherification of the C4-hydroxyl group (generated in Prins) with Propargyl Bromide.

-

Conditions: NaH (1.5 eq), Propargyl bromide (1.2 eq), DMF, 0°C to RT.

-

Validation: ¹H NMR must show the alkyne proton triplet at ~2.4 ppm.

Phase 3: Biological Validation (ABPP)

This is the self-validating step. If the probe works, it must label the target and be out-competed by the parent inhibitor.

Protocol:

-

Lysate Prep: Prepare proteome lysate (1 mg/mL) from relevant cell line.

-

Incubation: Treat lysate with Probe (1 µM) for 1 hour.

-

Control A: DMSO only (No probe).

-

Control B (Competition): Pre-incubate with 20x excess of non-alkyne parent compound for 30 mins, then add Probe.

-

-

Click Reaction: Add CuAAC reagents (Rhodamine-Azide, CuSO₄, TCEP, TBTA). Incubate 1 hour.

-

Readout: SDS-PAGE followed by in-gel fluorescence scanning.

Part 4: Validation Logic & Pathway

The following diagram illustrates the decision matrix for validating an oxane-based probe.

Figure 2: The "Go/No-Go" decision tree for validating chemical probes using Activity-Based Protein Profiling (ABPP).

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery and Chemical Biology. Chemical Reviews. [Link]

-

Yadav, J. S., et al. (2001).[4] Indium(III) Chloride-Catalyzed Prins Cyclization: A Novel and Stereoselective Synthesis of 4-Hydroxytetrahydropyrans. Journal of Organic Chemistry. [Link]

-

Cravatt, B. F., et al. (2008).[5] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Oxane-4-sulfonyl Fluoride in SuFEx-Based Drug Discovery

Topic: Oxane-4-sulfonyl fluoride (Tetrahydro-2H-pyran-4-sulfonyl fluoride) Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

Oxane-4-sulfonyl fluoride (systematically Tetrahydro-2H-pyran-4-sulfonyl fluoride ) represents a critical class of "SuFExable" building blocks.[1] In modern medicinal chemistry, it serves two distinct roles: as a covalent warhead for activity-based protein profiling (ABPP) and as a bioisostere scaffold where the tetrahydropyran (THP) ring replaces lipophilic phenyl or cyclohexyl groups to improve metabolic stability and water solubility.[1]

This guide details the physiochemical identity, synthesis pathways, and application of Oxane-4-sulfonyl fluoride, emphasizing its utility in Sulfur-Fluoride Exchange (SuFEx) click chemistry—a methodology pioneered by K. Barry Sharpless that exploits the unique "sleeping beauty" reactivity of the S(VI)-F bond.[1]

Chemical Identity & Physiochemical Properties

The following data constitutes the definitive identity profile for Oxane-4-sulfonyl fluoride. When sourcing reagents, ensure the CAS registry number matches the specific fluoride derivative, as sulfonyl chlorides are common impurities.[1]

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride | "Oxane" is the IUPAC name for the THP ring.[2] |

| Common Name | Oxane-4-sulfonyl fluoride | Often listed as 4-Tetrahydropyranylsulfonyl fluoride in catalogs.[1] |

| CAS Registry | 1334148-27-4 | Distinct from the chloride precursor (CAS 338453-21-7). |

| Molecular Formula | C₅H₉FO₃S | |

| Molecular Weight | 168.19 g/mol | Monoisotopic Mass: 168.0256 |

| Physical State | Colorless Liquid / Low-melting Solid | Hygroscopic; store under inert atmosphere (N₂/Ar).[1] |

| Solubility | DMSO, DMF, DCM, Acetonitrile | Hydrolytically stable in neutral aqueous buffer (pH 7.4).[1] |

Structural Analysis

The molecule consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the C4 position with a sulfonyl fluoride group.[1][3]

-

The THP Ring: Acts as a polar bioisostere for cyclohexane.[1] The ether oxygen lowers logP (increasing solubility) and blocks metabolic oxidation sites common in carbocycles.[1]

-

The Sulfonyl Fluoride: A pseudo-inert electrophile.[1] Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles, the S-F bond is kinetically stable until activated by a specific protein environment (e.g., a tyrosine or lysine side chain in a binding pocket) or a silicon-based catalyst.[1]

Synthesis & Production Protocols

Methodology: Chloride-to-Fluoride Exchange (The "Bifluoride" Route)

This is the industry-standard protocol for converting aliphatic sulfonyl chlorides to fluorides due to its mild conditions and high yield.[1]

Reagents:

-

Precursor: Tetrahydro-2H-pyran-4-sulfonyl chloride (CAS 338453-21-7)

-

Fluorinating Agent: Potassium Bifluoride (KHF₂)[1]

-

Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equiv (e.g., 5 mmol) of the sulfonyl chloride in MeCN.

-

Activation: Prepare a saturated aqueous solution of KHF₂ (2.5 equiv). Caution: KHF₂ is corrosive and releases HF; use plasticware.[1]

-

Reaction: Add the aqueous KHF₂ dropwise to the organic phase at 0°C.

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Observe shift from Cl mass pattern to F mass pattern).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Flash chromatography is rarely needed if the precursor was pure; the conversion is typically quantitative.[1]

Visualization: Synthesis Workflow

Figure 1: Synthetic route from the alcohol precursor to the sulfonyl fluoride warhead.[1] The KHF₂ exchange step is the critical final transformation.

Mechanism of Action: SuFEx Chemistry

The primary application of Oxane-4-sulfonyl fluoride is in Targeted Covalent Inhibition (TCI) .[1] Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a broader reactivity profile, capable of targeting Tyrosine, Lysine, Serine, and Histidine residues, but only under specific proximity-driven conditions.[1]

The "Sleeping Beauty" Effect

In isolation, the S(VI)-F bond is extremely stable (bond energy ~90 kcal/mol) and resists hydrolysis in plasma.[1] However, when the THP ring binds to a protein pocket, placing the -SO₂F group in close proximity to a nucleophilic side chain, the local environment (often aided by hydrogen bonding to the sulfonyl oxygens) catalyzes the release of fluoride and the formation of a covalent sulfonate bond.[1]

Visualization: Protein Labeling Mechanism

Figure 2: The SuFEx mechanism.[1] The reaction is driven by the specific binding affinity of the oxane scaffold, ensuring kinetic selectivity over off-target proteins.[1]

Experimental Application: Probe Design

To use Oxane-4-sulfonyl fluoride in drug discovery, it is rarely used "naked."[1] It is typically appended to a linker and a reporter tag (biotin or fluorophore) to create an Activity-Based Probe.[1]

Protocol: Conjugation to a Pharmacophore

If you intend to test the "SuFExability" of a specific kinase or enzyme:

-

Scaffold Selection: Identify a known reversible inhibitor of your target that contains a solvent-exposed region.[1]

-

Linker Attachment: Modify the solvent-exposed region to include a secondary amine.

-

Warhead Installation: React the amine with Oxane-4-sulfonyl fluoride (if functionalized with a leaving group elsewhere) or, more commonly, use the Ethenesulfonyl fluoride (ESF) method to link the THP ring.[1]

-

Note: For direct installation of the Oxane-4-sulfonyl moiety, it is often synthesized as a building block (e.g., Carboxy-THP-SO2F) and coupled via amide bond formation to the drug scaffold.[1]

-

References

-

Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

-

Jones, L. H. (2018).[1] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [1]

-

Biosynth Carbosynth. (2024).[1] "Oxane-4-sulfonyl fluoride Product Data (CAS 1334148-27-4)."

-

Cymit Quimica. (2024).[1][4] "Chemical Properties of Oxane-4-sulfonyl fluoride."

-

Dong, J., et al. (2020).[1] "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Chemical Reviews. [1]

Sources

Technical Deep Dive: Structural & Functional Analysis of Tetrahydropyran-4-sulfonyl Fluoride

Executive Summary

Oxane-4-sulfonyl fluoride , scientifically designated as Tetrahydropyran-4-sulfonyl fluoride (THP-4-SO2F) , represents a high-value pharmacophore in modern covalent drug discovery. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this molecule leverages the unique stability-reactivity profile of the sulfur(VI)-fluoride bond—a hallmark of SuFEx (Sulfur-Fluoride Exchange) click chemistry .

This guide analyzes the structural conformation, synthesis pathways, and reactivity profiling of THP-4-SO2F. It is designed for medicinal chemists utilizing this motif as a "silent" covalent warhead that activates only within specific protein pockets (e.g., targeting Tyrosine, Serine, or Lysine residues).

Part 1: Molecular Architecture & Conformational Dynamics

The Tetrahydropyran Scaffold

The core of the molecule is the tetrahydropyran (oxane) ring. In solution, this six-membered ether ring predominantly adopts a chair conformation to minimize torsional strain, analogous to cyclohexane but distorted by the shorter C-O bonds (1.43 Å vs 1.54 Å for C-C).

The Sulfonyl Fluoride Warhead (-SO2F)

The sulfonyl fluoride group at the C4 position introduces a critical conformational decision: Axial vs. Equatorial .

-

Steric Dominance: In 4-substituted tetrahydropyrans, the substituent generally prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the C2 and C6 protons.

-

Electronic Considerations: The sulfonyl group is electron-withdrawing. While the anomeric effect dominates at the C2 position, at the C4 position, steric factors are the primary driver. Therefore, the Equatorial conformer is thermodynamically favored (>95% population at room temperature).

Visualization: Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium, highlighting the steric clash in the axial conformer that drives the population toward the equatorial state.

Figure 1: Conformational energy landscape of Tetrahydropyran-4-sulfonyl fluoride favoring the equatorial orientation.

Part 2: Synthesis & Spectroscopic Characterization[1]

Synthetic Pathway

The most robust synthesis avoids direct sulfonyl chloride handling where possible, utilizing a "pot" method or rapid fluoride exchange to ensure high yields.

-

Precursor: Tetrahydropyran-4-thiol or Tetrahydropyran-4-bromide.

-

Oxidative Chlorination: Conversion to sulfonyl chloride (using

or -

Fluorination (The Critical Step): Displacement of chloride by bifluoride (

) in acetonitrile/water. This creates the highly stable S(VI)-F bond.

Spectroscopic Signature (NMR)

Validation of the structure relies heavily on 19F NMR , as the fluorine atom provides a distinct, clean signal free from background noise common in biological assays.

Table 1: Expected NMR Data Profile

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Structural Assignment |

| 19F NMR | +55.0 to +65.0 | Singlet | Characteristic |

| 1H NMR | 3.20 - 3.40 | Multiplet (tt) | H-4 methine proton (deshielded by sulfonyl group). |

| 1H NMR | 4.05 - 4.15 | Multiplet (dd) | H-2/H-6 equatorial protons (adjacent to Oxygen). |

| 13C NMR | ~60 - 65 | Singlet | C-4 Carbon (attached to Sulfur). |

Part 3: Reactivity Profiling (The SuFEx Context)

Stability vs. Reactivity

The defining feature of THP-4-SO2F is its resistance to hydrolysis and reduction.

-

Aqueous Stability: Stable in phosphate-buffered saline (PBS) at pH 7.4 for >24 hours.

-

Metabolic Stability: The tetrahydropyran ring is less lipophilic than cyclohexane (

vs 2.5), improving solubility and reducing non-specific metabolic clearance.

Mechanism of Action (Covalent Labeling)

The sulfonyl fluoride acts as a "sleeping beauty" warhead. It does not react with free thiols (unlike maleimides) or amines in solution. It requires protein-templated activation , where a specific amino acid side chain (Tyr-OH, Ser-OH, Lys-NH2) is positioned precisely to attack the Sulfur(VI) center, ejecting fluoride.

Visualization: SuFEx Activation Workflow

This diagram details the logic flow from compound stability to covalent protein modification.

Figure 2: The SuFEx activation pathway demonstrating context-specific reactivity.

Part 4: Experimental Protocols

Protocol: Synthesis of Tetrahydropyran-4-sulfonyl Fluoride

Causality: This protocol uses KHF2 ("Bifluoride") instead of naked fluoride sources (like TBAF) to maintain a slightly acidic pH, preventing premature hydrolysis of the intermediate sulfonyl chloride.

Materials:

-

Tetrahydropyran-4-sulfonyl chloride (1.0 eq)

-

Potassium Bifluoride (

, 2.5 eq) -

Acetonitrile (ACN) / Water (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve Tetrahydropyran-4-sulfonyl chloride in ACN in a round-bottom flask.

-

Activation: Prepare a saturated solution of

in water. -

Addition: Add the aqueous salt solution dropwise to the ACN mixture at 0°C.

-

Note: Exotherm control is critical to prevent ring degradation.

-

-

Reaction: Stir vigorously at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with KMnO4) or LCMS.

-

Workup: Dilute with EtOAc. Wash organic layer with water (x2) and Brine (x1). Dry over

. -

Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexane:EtOAc gradient).

Protocol: Kinetic Stability Assay (Hydrolysis)

Trustworthiness: This assay validates the "shelf-life" and biological compatibility of the warhead.

-

Preparation: Prepare a 10 mM stock of THP-4-SO2F in DMSO.

-

Incubation: Dilute to 100 µM in PBS (pH 7.4). Incubate at 37°C.

-

Sampling: At T=0, 1h, 6h, 12h, and 24h, remove aliquots.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

-

Calculation: Plot % remaining vs. time. A successful SuFEx candidate should show >95% remaining at T=24h.[1]

References

-

Sharpless, K. B., et al. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

-

[Link]

-

-

Dong, J., et al. (2014).[2] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie.

-

[Link]

-

-

Jones, L. H. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

-

[Link]

-

- Enamine Ltd. (2023). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.

-

Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[3][4] 1. Aliphatic fluorides.[4][5] Journal of Organic Chemistry.

-

[Link]

-

Sources

Commercial availability of Oxane-4-sulfonyl fluoride

Topic: Commercial Availability & Technical Profile of Oxane-4-sulfonyl Fluoride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Executive Summary

Oxane-4-sulfonyl fluoride (systematically known as Tetrahydropyran-4-sulfonyl fluoride ) represents a high-value motif in modern covalent drug discovery. As a stable yet reactive warhead, it serves as a critical building block for Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1] Unlike traditional sulfonyl chlorides, which are highly susceptible to hydrolysis, the sulfonyl fluoride moiety offers a unique balance: it is stable in aqueous biological buffers but reacts selectively with specific nucleophilic amino acid residues (e.g., Tyrosine, Lysine) when positioned in proximity within a protein binding pocket.

While commercial availability of the fluoride form is growing, it remains a "tier-2" catalog item often requiring lead times. Consequently, this guide provides a dual strategy: direct sourcing intelligence and a validated laboratory synthesis protocol from the widely available sulfonyl chloride precursor.

Chemical Profile & Specifications

Before integrating this compound into screening libraries, researchers must verify the following physicochemical parameters. Note that the IUPAC name Tetrahydropyran is preferred in most vendor catalogs over Oxane.

| Parameter | Specification |

| Systematic Name | Tetrahydropyran-4-sulfonyl fluoride |

| Alternative Names | Oxane-4-sulfonyl fluoride; 4-Fluorosulfonyltetrahydropyran |

| CAS Number | 1334148-27-4 |

| Molecular Formula | C₅H₉FO₃S |

| Molecular Weight | 168.19 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO |

| Stability | Moisture sensitive (store under inert gas); Stable in neutral aqueous buffer for short durations |

| Precursor CAS | 338453-21-7 (Tetrahydropyran-4-sulfonyl chloride) |

Commercial Availability & Sourcing Strategy

The commercial landscape for Oxane-4-sulfonyl fluoride is fragmented. It is not a commodity chemical like benzenesulfonyl fluoride. Procurement strategies should be categorized by "Immediate Need" vs. "Scale-Up."

Primary Suppliers & Catalog Status

Data reflects market analysis as of Q1 2026.

| Supplier | Catalog / Ref Code | Availability Status | Pack Sizes |

| Biosynth | JDC14827 | Stock / Short Lead | 1g, 5g |

| CymitQuimica | 1334148-27-4 | Distributor (Indagoo) | 100mg - 1g |

| Indagoo | IN-DA01AK8L | Stock | 100mg, 1g |

| Sigma-Aldrich | Varies | Often "Inquire" / Custom | Custom |

Cost Analysis & "Make vs. Buy" Decision

-

Buy: Prices can range from €200–€300 per 100mg due to its niche status. Lead times often exceed 2-3 weeks if stock is not domestic.

-

Make: The precursor, Tetrahydropyran-4-sulfonyl chloride (CAS 338453-21-7) , is widely available (Fisher Scientific, Enamine, Combi-Blocks) at significantly lower costs (~

100 per gram). -

Recommendation: For requirements >500mg, internal synthesis via the protocol below is more cost-effective and faster.

Validated Synthesis Protocol (Self-Validating System)

If commercial stock is unavailable, the conversion of the sulfonyl chloride to the fluoride is a robust, high-yielding reaction. This protocol utilizes Potassium Bifluoride (KHF₂) , which provides a thermodynamic driving force for the Cl→F exchange due to the high bond energy of S-F.

Mechanism of Action

The reaction proceeds via nucleophilic substitution at the sulfur center. The bifluoride anion (HF₂⁻) acts as a potent fluoride source in biphasic or polar aprotic media. The resulting sulfonyl fluoride is significantly less reactive to water than the chloride, allowing for aqueous workup.

Step-by-Step Methodology

Reagents:

-

Tetrahydropyran-4-sulfonyl chloride (1.0 equiv)

-

Potassium Bifluoride (KHF₂) (2.0 - 3.0 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (1:1 ratio) or Acetone/Water.

Protocol:

-

Preparation: Dissolve Tetrahydropyran-4-sulfonyl chloride (e.g., 1.0 g) in MeCN (10 mL).

-

Activation: Prepare a saturated solution of KHF₂ in water (approx. 4M). Caution: KHF₂ is corrosive and generates HF in situ; use plasticware if possible or glass for short durations only.

-

Reaction: Add the KHF₂ solution to the organic phase. The mixture will likely be biphasic.

-

Agitation: Stir vigorously at room temperature (20–25°C) for 2–4 hours. Monitor by TLC or LCMS (Note: Sulfonyl fluorides are stable on silica).

-

Workup:

-

Dilute with EtOAc or DCM.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. The product is often pure enough for use (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Safety Critical: Sulfonyl fluorides are covalent warheads. Handle in a fume hood. Avoid skin contact.[2]

Workflow Visualization

Caption: Figure 1. Robust synthetic workflow for the conversion of sulfonyl chloride precursors to sulfonyl fluorides using KHF2.

Applications in Drug Discovery (SuFEx)

Oxane-4-sulfonyl fluoride is primarily utilized as a SuFEx capable warhead . In the context of drug development, it acts as a "sleeping beauty"—inert to general hydrolysis but highly reactive when bound specifically to a protein target.

Mechanism: Proximity-Dependent Covalent Bonding

Unlike Michael acceptors (acrylamides) that react with cysteines, sulfonyl fluorides have a broader residue scope, including Tyrosine (Tyr) , Lysine (Lys) , and Serine (Ser) .

-

Recognition: The tetrahydropyran ring acts as a polar, lipophilic spacer that may occupy a specific pocket (e.g., replacing a morpholine or cyclohexane).

-

Activation: The protein environment activates the S-F bond (often via hydrogen bonding to the sulfonyl oxygens).

-

Conjugation: A nucleophilic side chain attacks the sulfur, ejecting fluoride (a good leaving group) to form a stable sulfonate or sulfonamide linkage.

SuFEx Pathway Visualization

Caption: Figure 2. Mechanism of Sulfur-Fluoride Exchange (SuFEx) leading to covalent protein modification.[3]

References

-

Synthesis of Sulfonyl Fluorides: Tao, G., et al. "Sulfonyl fluoride synthesis by fluorination."[4] Synthesis, 2025 , 57, 991-998.[4]

-

SuFEx Chemistry Fundamentals: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014 , 53(36), 9430-9448.

-

Protein Modification: Jones, L.H. "Proximity-enabled sulfur fluoride exchange reaction in the protein context." ScienceOpen, 2023 .

-

Precursor Availability: Fisher Scientific Product Page, "Tetrahydropyran-4-sulfonyl chloride."

-

General Protocol (KHF2): "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts, 2021 , 11, 830.[5]

Sources

- 1. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF<sub>4</sub>)‐Derived Connective Hubs for Bioconjugation… [ouci.dntb.gov.ua]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Safety and Handling of Alkyl Sulfonyl Fluorides: A Technical Guide

Executive Summary: The "SuFEx" Paradox

The resurgence of sulfonyl fluorides (R-SO₂F) in drug discovery, driven by Sulfur-Fluoride Exchange (SuFEx) "click" chemistry, has introduced a critical safety paradox. These reagents are prized for their thermodynamic stability (resistance to hydrolysis) and kinetic selectivity (reactivity only with specific nucleophiles). However, this same stability renders them persistent environmental hazards, while their specific reactivity profile allows them to act as silent, covalent modifiers of biological machinery.

Critical Distinction: While aryl sulfonyl fluorides are generally less volatile, alkyl sulfonyl fluorides (e.g., Methanesulfonyl Fluoride - MSF) are often highly volatile, potent neurotoxins, and acetylcholinesterase (AChE) inhibitors. This guide prioritizes the handling of these high-hazard alkyl variants but applies rigorous containment standards to the entire class.

Chemical Biology & Toxicology

To handle these reagents safely, one must understand why they are toxic. It is not merely corrosivity; it is specific, covalent enzymatic inhibition.

Mechanism of Action: The Serine Trap

Alkyl sulfonyl fluorides are electrophilic "warheads." They do not simply burn tissue; they seek out nucleophilic serine residues in the active sites of essential enzymes, particularly Acetylcholinesterase (AChE) and serine proteases.

The Biochemical Cascade:

-

Entry: The R-SO₂F molecule enters the enzyme's active site.

-

Attack: The catalytic serine hydroxyl group attacks the sulfur center.

-

Departure: Fluoride (F⁻) is ejected as a leaving group.

-

Inhibition: The sulfonyl group forms a stable covalent bond with the serine, permanently disabling the enzyme.

Figure 1: Mechanism of covalent inhibition by alkyl sulfonyl fluorides. The release of fluoride also contributes to local toxicity.

Toxicology Profile (Methanesulfonyl Fluoride)

| Parameter | Value | Implications |

| Oral LD50 (Rat) | ~3.5 mg/kg | Highly Toxic (Category 1). Fatal if swallowed.[1] |

| Vapor Pressure | 19.2 mmHg @ 21°C | Volatile. Significant inhalation hazard at room temp.[2] |

| LCt50 (Inhalation) | 1–5 ppm (1 hr) | Extremely low lethal concentration. Requires fume hood. |

| Skin Absorption | High | Fatal in contact with skin.[1] Rapid systemic entry. |

| Odor Threshold | Pungent | Warning: Olfactory fatigue may occur. Do not rely on smell. |

Physical Hazards & Stability

The Hydrolysis Myth

A common misconception is that sulfonyl fluorides are unstable like sulfonyl chlorides.

-

Reality: They are remarkably stable to water at neutral pH. This allows them to persist on surfaces or in waste streams if not actively quenched.

-

Hazard: When they do hydrolyze (catalyzed by base or enzymes), they release Hydrogen Fluoride (HF) .

-

Equation:

-

Incompatibilities

-

Strong Bases: Rapid, exothermic hydrolysis releasing fluoride ions.

-

Glassware: Long-term storage in glass is risky if moisture is present (HF etches glass). Store in PTFE/HDPE containers.

Protocol: Safe Handling Workflow

Core Directive: Treat all alkyl sulfonyl fluorides as "Chemical Warfare Agents" in terms of containment rigor.

Engineering Controls

-

Primary: Certified Chemical Fume Hood operating at face velocity >100 fpm.

-

Secondary: Work within a secondary containment tray (spill control).

-

Weighing: Do NOT weigh pure volatile liquids (like MSF) on an open bench.

-

Technique: Tare a septum-capped vial. Add liquid via syringe inside the hood. Weigh the closed vial.

-

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves may offer insufficient protection against pure alkyl sulfonyl fluorides due to permeation.

-

Recommendation:Silver Shield® (Laminate) gloves or Double-gloved Nitrile (change immediately upon splash).

-

-

Eye/Face: Chemical splash goggles + Face shield (if handling >10 mL).

-

Body: Lab coat (buttoned) + Chemical resistant apron.

Experimental Setup (Graphviz Workflow)

Figure 2: Mandatory workflow for handling alkyl sulfonyl fluorides.

Protocol: Active Quenching & Disposal

Never dispose of unreacted sulfonyl fluorides down the drain or in general organic waste without quenching. Their stability means they can remain active in the waste container, posing a risk to waste handlers.

The Quenching Solution

Basic hydrolysis is the most effective method to destroy the S-F bond.

Recipe:

-

Solution: 1.0 M NaOH (or KOH) in 1:1 Methanol/Water.

-

Mechanism: The hydroxide ion (OH⁻) acts as a hard nucleophile, displacing the fluoride.

Step-by-Step Decontamination

-

Reaction Mixture: Dilute the reaction mixture with the Quenching Solution (at least 5-10 equivalents of base relative to the sulfonyl fluoride).

-

Glassware: Rinse all syringes, flasks, and stir bars with the Quenching Solution immediately after use.

-

Soak Time: Allow to stand for at least 1 hour (overnight is preferred for bulk quantities).

-

Verification: Check pH. It should remain basic (> pH 10). If acidic, add more base.

-

Disposal: Label as "Basic Organic Waste + Fluorides" . Do not mix with acidic waste (risk of HF generation).

Emergency Procedures

Exposure Response

-

Skin Contact:

-

Immediately wash with copious water for 5 minutes.

-

Apply Calcium Gluconate Gel (2.5%) to the affected area. Massage continuously. Note: This binds the fluoride ions, preventing deep tissue necrosis and hypocalcemia.

-

Seek emergency medical attention.

-

-

Eye Contact:

Spill Cleanup (< 10 mL)

-

Evacuate the immediate area.[1]

-

Don full PPE (including respiratory protection if outside hood).

-

Cover spill with Soda Ash or Calcium Carbonate (to neutralize HF and absorb liquid).

-

Clean up with solvent-dampened pads.

-

Place all materials in a double-sealed bag labeled "Hazardous Fluoride Waste."

References

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride. NJ.gov. [Link]

-

Sharpless, K. B., et al. SuFEx Click Chemistry for Drug Discovery. Chemical Reviews. (Contextual grounding on stability/reactivity). [Link]

Sources

The Next Evolution in Click Chemistry: A Technical Guide to Sulfur(VI) Fluoride Exchange (SuFEx)

Executive Summary

For over two decades, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) defined "Click Chemistry." However, the requirement for metal catalysis and the bio-orthogonality limitations of azides necessitated a new paradigm. Enter Sulfur(VI) Fluoride Exchange (SuFEx) , introduced by Sharpless and colleagues in 2014.[1][2][3][4]

SuFEx is not merely an alternative; it is a distinct chemical philosophy. It exploits the unique balance of the Sulfur(VI)-Fluoride bond—thermodynamically stable yet kinetically activatable.[5] This guide serves as a technical blueprint for implementing SuFEx in your laboratory, moving beyond basic theory to field-proven protocols and mechanistic insights.

Part 1: The Mechanistic Foundation

The "Sleeping Beauty" Phenomenon

The core of SuFEx lies in the paradoxical nature of the S(VI)-F bond. Unlike sulfonyl chlorides (

However, in the presence of specific nucleophiles (silyl ethers) and catalysts (bases or Lewis acids), this stability vanishes, driving a rapid, quantitative exchange reaction. This "on-demand" reactivity is what makes SuFEx a premier tool for Late-Stage Functionalization (LSF) and covalent drug discovery.

Activation Modes

-

Si-F Interaction: The high bond energy of Silicon-Fluoride (

) acts as the thermodynamic sink, driving the reaction between silyl ethers and sulfonyl fluorides. -

Proton Transfer (H-bonding): In "Si-free" conditions, bases like DBU or BEMP deprotonate phenols/amines while simultaneously activating the S(VI) center through hydrogen bonding or nucleophilic catalysis.

Part 2: The Reagent Toolkit

Successful SuFEx chemistry relies on three primary "hubs" that connect molecular modules:

| Reagent | Structure | Primary Application | Key Feature |

| Sulfuryl Fluoride | Synthesis of Fluorosulfates & Sulfamides | Gaseous, connects two nucleophiles sequentially.[6] | |

| Thionyl Tetrafluoride | 3D-Structural Diversity | Creates tetrahedral linkages; allows multi-directional growth. | |

| Ethenesulfonyl Fluoride | ESF | Michael Acceptor / Covalent Probes | Perfect Michael acceptor; installs |

| AISF | Solid Surrogate | Laboratory-scale Fluorosulfation | Solid, shelf-stable alternative to gaseous |

Part 3: Visualization of the SuFEx Landscape

The following diagram illustrates the connectivity enabled by the central SuFEx hubs, demonstrating how simple precursors transform into complex functional materials.

Figure 1: The SuFEx Reaction Landscape. Central hubs (

Part 4: Experimental Protocols

Protocol A: Synthesis of Aryl Fluorosulfates (The AISF Method)

Note: While

Objective: Convert a phenol to an aryl fluorosulfate (

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: AISF (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DCM (

)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a stir bar, dissolve the Phenol (1.0 equiv) in anhydrous MeCN.

-

Addition: Add AISF (1.2 equiv) in one portion. The reaction is generally exothermic; cooling to

is recommended for sensitive substrates. -

Activation: Dropwise add DBU (2.0 equiv) over 5 minutes.

-

Reaction: Stir at room temperature. Monitor via TLC or LC-MS. Most reactions complete within 10–30 minutes.

-

Checkpoint: The S(VI)-F bond is stable on silica. You do not need to worry about hydrolysis during monitoring.

-

-

Workup: Dilute with EtOAc, wash with

(to remove DBU), followed by brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: SuFEx Ligation (Silyl Ether Exchange)

Objective: Link an Aryl Fluorosulfate with a Silyl Ether.[4]

Reagents:

-

Electrophile: Aryl Fluorosulfate (

) (1.0 equiv) -

Nucleophile: Aryl Silyl Ether (

or -

Catalyst: BEMP or DBU (

) -

Solvent: MeCN (

)

Step-by-Step Workflow:

-

Mix: Combine the Fluorosulfate and Silyl Ether in MeCN.

-

Catalyze: Add the catalyst (BEMP is preferred for difficult substrates due to its non-nucleophilic nature).

-

Monitor: Stir at ambient temperature. The byproduct is volatile silyl fluoride (

), driving the reaction to completion. -

Isolation: Evaporate solvent. The high efficiency often allows for simple filtration or recrystallization, though silica chromatography is safe if needed.

Part 5: Catalytic Mechanism Visualization

The choice of catalyst dictates the pathway. The diagram below details the BEMP/DBU activation cycle, crucial for troubleshooting stalled reactions.

Figure 2: Base-Catalyzed SuFEx Mechanism. The base activates the silyl ether, facilitating attack on the sulfur center and subsequent ejection of the fluoride leaving group.

Part 6: Applications in Drug Discovery[7][8]

Covalent Inhibition

SuFEx has revitalized the field of covalent drugs. Unlike acrylamides (which target Cysteine), sulfonyl fluorides can target Tyrosine , Lysine , and Serine residues.

-

Context: The

group is "bio-orthogonal" until it enters the specific binding pocket of a protein where a proximal residue acts as a nucleophile, catalyzed by the local protein environment. -

Example: Targeting the catalytic tyrosine in enzymes where traditional reversible inhibitors fail.

Late-Stage Functionalization (LSF)

Researchers can append an

References

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) [Link][1][3]

-

SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride Source: Journal of the American Chemical Society (2014) [Link]

-

Sulfur(VI) Fluoride Exchange (SuFEx): New Developments and Biological Applications Source: Grantome / NIH Project (Sharpless Lab) [Link]

-

SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Nature Chemistry (2018) [Link]

-

Aryl Fluorosulfates: Powerful and Versatile Partners in Cross-Coupling Reactions Source: RSC Advances (2023) [Link]

Sources

- 1. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 4. accessscience.com [accessscience.com]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Tetrahydropyran (Oxane) Pharmacophore in Molecular Probe Design

Executive Summary

In the architecture of molecular probes and bioactive small molecules, the oxane moiety —specifically the saturated six-membered ether tetrahydropyran (THP) —serves as a critical modulator of physicochemical properties.[1] Far from being a passive structural spacer, the THP ring acts as a high-utility bioisostere for cyclohexane and phenyl rings. Its incorporation addresses two of the most persistent failure modes in probe development: poor aqueous solubility and metabolic instability .

This guide details the mechanistic role of the oxane moiety in optimizing probe performance, providing actionable synthetic protocols and validation workflows for researchers in chemical biology and drug discovery.

Physicochemical Mechanics: The Oxane Effect

The oxane moiety functions primarily by altering the lipophilicity profile (LogP) and hydrogen-bonding landscape of a molecular probe without significantly changing its steric volume compared to a cyclohexane ring.

Lipophilicity and Solubility Modulation

Replacing a carbocyclic ring (cyclohexane) with a tetrahydropyran ring typically lowers the cLogP by approximately 1.0–1.5 log units . This reduction is critical for intracellular probes that require cytosolic access but suffer from aggregation in aqueous media.

| Property | Cyclohexane Moiety | Tetrahydropyran (Oxane) Moiety | Impact on Probe |

| LogP Contribution | High (Lipophilic) | Moderate (Amphiphilic) | Increases aqueous solubility; reduces non-specific binding. |

| H-Bonding | None | H-Bond Acceptor (Ether O) | Creates new anchor points for target residues (e.g., Lys, Tyr). |

| Conformation | Chair (Flexible) | Chair (Rigidified by Anomeric Effect) | Reduces entropic penalty upon binding. |

| Metabolic Liability | High (C-H Oxidation) | Low (C-O bond is stable) | Blocks cytochrome P450 oxidation at the 4-position. |

The Metabolic Shield

In "in vivo" imaging probes, the tetrahydropyran-4-yl group is frequently employed to block metabolic hotspots. While alkyl chains and carbocycles are prone to rapid hydroxylation by CYP450 enzymes, the ether oxygen of the oxane ring exerts an electron-withdrawing effect that deactivates adjacent C-H bonds against oxidative attack, extending the probe's half-life (

Strategic Application: The "Oxane Scan" in Probe Design

When optimizing a lead fluorophore or ligand, the "Oxane Scan" involves systematically replacing hydrophobic rings with THP.

Structural Logic Flow

The following diagram illustrates the decision matrix for incorporating an oxane moiety into a scaffold.

Figure 1: Decision logic for "Oxane Scanning" to optimize probe pharmacokinetics.

Synthetic Protocol: Prins Cyclization for THP Linkers

The most robust method for constructing substituted tetrahydropyran rings is the Prins Cyclization . This acid-catalyzed condensation allows for the stereoselective formation of the oxane core, often used to create linkers between a targeting ligand and a fluorophore.

Protocol: Synthesis of 4-Hydroxytetrahydropyran Linker

Objective: Synthesize a THP scaffold to serve as a hydrophilic spacer.

Reagents:

-

Homoallylic alcohol (1.0 eq)

-

Aldehyde (Target linker precursor) (1.2 eq)

-

Indium(III) chloride (

) or Triflic acid (Catalyst) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Addition: Add the aldehyde (1.2 eq) and homoallylic alcohol (1.0 eq) to the solvent.

-

Catalysis: Cool the mixture to 0°C. Slowly add

(20 mol%). Note: Lewis acids like -

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with phosphomolybdic acid, as THP ethers are not UV active).

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Dry combined organics over

. -

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The THP product will typically elute later than the starting materials due to increased polarity.

Validation Check:

-

1H NMR: Look for the characteristic chair conformation signals. The axial protons at C2 and C6 usually appear as doublets of doublets (dd) with large coupling constants (

) due to diaxial coupling.

Biological Validation: Metabolic Stability Assay

Once the oxane moiety is incorporated, its impact on stability must be quantified using a microsomal stability assay.

Workflow Diagram

The following diagram outlines the experimental setup for validating the "Metabolic Shield" effect of the oxane ring.

Figure 2: Microsomal stability workflow to quantify half-life extension provided by the THP moiety.

Protocol Details

-

Incubation: Incubate the THP-modified probe (1 µM) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Initiate the reaction by adding NADPH (1 mM).

-

Sampling: At defined time points (0, 5, 15, 30, 60 min), remove aliquots.

-

Termination: Immediately mix with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Metric: A stable probe should exhibit

in human microsomes.

-

References

-

Tetrahydropyran in Medicinal Chemistry

-

Synthetic Methodology (Prins Reaction)

-

Metabolic Stability Context

-

Title: Metabolic Stability and its Role in Biopharmaceutical Development

- Source: Longdom Publishing

-

URL:[Link]

- Relevance: Explains the causality between chemical structure (e.g., ether vs. alkane)

-

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Covalent Protein Labeling with Oxane-4-sulfonyl Fluoride

This Application Note and Protocol is designed for researchers utilizing Oxane-4-sulfonyl fluoride (Tetrahydropyran-4-sulfonyl fluoride) for covalent protein labeling via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]

Introduction & Mechanism

Oxane-4-sulfonyl fluoride (CAS: 1334148-27-4) represents a class of aliphatic sulfonyl fluorides used as latent electrophilic "warheads" in chemical biology.[1] Unlike their aromatic counterparts, aliphatic sulfonyl fluorides possess a unique "Goldilocks" reactivity: they are highly stable in aqueous buffer but become reactive upon specific binding to a protein pocket or in the presence of a proximal nucleophile (proximity-enabled reactivity).[1]

This reagent operates via SuFEx (Sulfur-Fluoride Exchange) chemistry.[1][2][3][4][5][6] The sulfonyl fluoride (

Key Features

-

Stability : Resistant to hydrolysis in neutral aqueous buffers, allowing long incubation times.[1]

-

Selectivity : Privileged reactivity towards Tyrosine residues in specific local environments (e.g., near basic residues that lower phenol pKa).[1]

-

Mass Shift : Covalent modification results in the loss of Fluoride (HF) and the addition of the oxane-4-sulfonyl moiety.[1]

-

Adduct Mass Shift : +149.027 Da (Monoisotopic).[1]

-

Reaction Mechanism

(Where Nu = O, N, or imidazolyl group)[1]Experimental Workflow Diagram

The following diagram illustrates the critical path for labeling, from probe solubilization to mass spectrometry validation.

Caption: Step-by-step workflow for covalent labeling using Oxane-4-sulfonyl fluoride, highlighting critical checkpoints.

Detailed Protocol

Phase I: Reagent Preparation[1]

Materials Required:

-

Anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Target Protein (Purified, >90% purity recommended).

-

Reaction Buffer : 50 mM HEPES or PBS, 150 mM NaCl, pH 7.4 – 8.0.[1]

-

Note: Avoid Tris buffer if possible, or ensure pH is strictly controlled, as primary amines can theoretically compete at very high concentrations/pH, though sulfonyl fluorides are generally orthogonal to free amines in solution.[1]

-

Step 1: Stock Solution

-

Dissolve Oxane-4-sulfonyl fluoride in anhydrous DMSO to a concentration of 100 mM or 500 mM .

-

Vortex vigorously until fully dissolved.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.[1]

Phase II: Labeling Reaction[1]

This protocol describes a Screening/Validation setup.

| Parameter | Standard Condition | Rationale |

| Protein Conc. | 5 - 10 µM | Sufficient signal for LC-MS; minimizes consumption.[1] |

| Probe Conc. | 50 - 500 µM | Aliphatic probes often require 10x-100x excess to drive kinetics if affinity is low.[1] |

| DMSO % | < 2% (v/v) | High DMSO can denature proteins; keep it low.[1] |

| pH | 7.5 - 8.0 | Slightly basic pH facilitates deprotonation of Tyr/Lys nucleophiles.[1] |

| Temperature | 25°C or 37°C | 37°C accelerates the SuFEx reaction rate.[1] |

| Time | 4h - Overnight | Aliphatic sulfonyl fluorides are slow reactors compared to aromatic ones.[1] |

Procedure:

-